molecular formula C14H13ClN2O B8615612 N-(2-Anilinophenyl)-2-chloroacetamide CAS No. 94937-85-6

N-(2-Anilinophenyl)-2-chloroacetamide

Cat. No. B8615612
CAS RN: 94937-85-6
M. Wt: 260.72 g/mol
InChI Key: WIXHCLLJBAKKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Anilinophenyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Anilinophenyl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Anilinophenyl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94937-85-6

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(2-anilinophenyl)-2-chloroacetamide

InChI

InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-9-5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)

InChI Key

WIXHCLLJBAKKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of chloroform, 10.4 g of N-phenyl-1,2-benzenediamine and 12.1 g of triethylamine were dissolved, and the mixture was cooled to -5° C. to 0° C., and then 13.6 g of chloroacetyl chloride was added dropwise thereto, holding the temperature of the mixture at not higher than 20° C. The reaction nearly went to completion when the addition was finished. After stirring for further 30 minutes, the reaction mixture was diluted with 50 ml of water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate and then the solvent is evaporated under reduced pressure. The resulting solid was recrystallized from ethanol to give 15.6 g of crystals having a melting point of 112° C. to 113° C. Yield: 60.0%.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

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